molecular formula C17H16ClNO2 B5833354 (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5833354
M. Wt: 301.8 g/mol
InChI Key: YMBRJSZMBFGKMQ-LFYBBSHMSA-N
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Description

(2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the amide nitrogen with a 4-chlorophenyl group, often using a chlorinating agent.

    Attachment of the Ethoxyphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the prop-2-enamide backbone.

    Efficient Chlorination Processes: Employing continuous flow reactors to introduce the chlorophenyl group.

    Automated Substitution Reactions: Using robotic systems to ensure precise attachment of the ethoxyphenyl group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, resulting in the formation of saturated amides.

    Substitution: The chlorophenyl and ethoxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Saturated amides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry

    Coatings and Adhesives: It is used in the formulation of coatings and adhesives due to its chemical stability and reactivity.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It affects biochemical pathways related to inflammation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom in the chlorophenyl group imparts unique reactivity and biological activity.

    Ethoxy Group: The ethoxy group enhances the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRJSZMBFGKMQ-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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